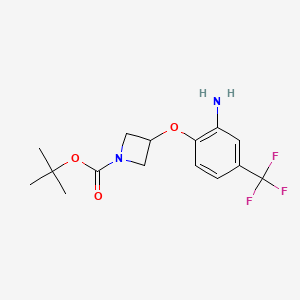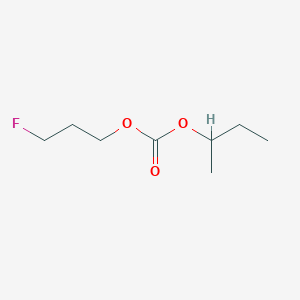![molecular formula C21H14Br2O4 B12083232 2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid](/img/structure/B12083232.png)
2-{2,6-Dibromo-4-[3-(2-naphthyl)-3-oxoprop-1-enyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- is a complex organic compound known for its unique structure and properties This compound features a naphthalene moiety, which is a polycyclic aromatic hydrocarbon, and a dibromo-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- typically involves multiple steps, starting with the preparation of the naphthalene derivative and the dibromo-substituted phenol. These intermediates are then coupled through a series of reactions, including halogenation, esterification, and condensation reactions. The Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds between the aromatic rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium, and controlled reaction environments are crucial to achieving efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dibromoacetic acid: A simpler analog with two bromine atoms and an acetic acid moiety.
Dichloroacetic acid: Similar structure but with chlorine atoms instead of bromine.
Trichloroacetic acid: Contains three chlorine atoms and is known for its use in chemical peels and as a reagent.
Uniqueness
Acetic acid, 2-[2,6-dibromo-4-[3-(2-naphthalenyl)-3-oxo-1-propen-1-yl]phenoxy]- is unique due to its combination of a naphthalene ring and a dibromo-substituted phenoxy group. This structure imparts distinct chemical properties and potential applications that are not observed in simpler analogs like dibromoacetic acid or dichloroacetic acid. The presence of the naphthalene moiety also enhances its potential for biological activity and industrial applications.
Properties
Molecular Formula |
C21H14Br2O4 |
|---|---|
Molecular Weight |
490.1 g/mol |
IUPAC Name |
2-[2,6-dibromo-4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H14Br2O4/c22-17-9-13(10-18(23)21(17)27-12-20(25)26)5-8-19(24)16-7-6-14-3-1-2-4-15(14)11-16/h1-11H,12H2,(H,25,26)/b8-5+ |
InChI Key |
MBAPQUAKCNYSCD-VMPITWQZSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=C(C(=C3)Br)OCC(=O)O)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=C(C(=C3)Br)OCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)



methylamine](/img/structure/B12083203.png)



![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12083225.png)



